molecular formula C10H8N2O3 B14828195 5-Cyano-3-cyclopropoxypicolinic acid

5-Cyano-3-cyclopropoxypicolinic acid

Katalognummer: B14828195
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: MKNWFSYRSCPJHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyano-3-cyclopropoxypicolinic acid is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group attached to the picolinic acid core. Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3-cyclopropoxypicolinic acid typically involves the introduction of the cyano and cyclopropoxy groups onto the picolinic acid core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyano-3-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group.

    Substitution: The cyclopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

5-Cyano-3-cyclopropoxypicolinic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Cyano-3-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the cyclopropoxy group can participate in various chemical reactions. The compound may bind to enzymes or receptors, altering their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the cyano and cyclopropoxy groups.

    3-Cyclopropoxypicolinic Acid: Similar structure but without the cyano group.

    5-Cyano-2-picolinic Acid: Similar structure but with the cyano group in a different position.

Uniqueness

5-Cyano-3-cyclopropoxypicolinic acid is unique due to the presence of both the cyano and cyclopropoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and specificity in various applications .

Eigenschaften

Molekularformel

C10H8N2O3

Molekulargewicht

204.18 g/mol

IUPAC-Name

5-cyano-3-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-4-6-3-8(15-7-1-2-7)9(10(13)14)12-5-6/h3,5,7H,1-2H2,(H,13,14)

InChI-Schlüssel

MKNWFSYRSCPJHX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(N=CC(=C2)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.